molecular formula C16H23NO B5379515 N-cyclohexyl-2-(2,4-dimethylphenyl)acetamide

N-cyclohexyl-2-(2,4-dimethylphenyl)acetamide

Cat. No. B5379515
M. Wt: 245.36 g/mol
InChI Key: HVSOMEQWUMMUIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclohexyl-2-(2,4-dimethylphenyl)acetamide, commonly known as HDMP-28, is a synthetic stimulant drug that belongs to the cathinone class. It was first synthesized in the year 2010 and has gained popularity among the research community due to its potential application in scientific research. The aim of

Mechanism of Action

The mechanism of action of HDMP-28 involves the inhibition of the dopamine transporter (DAT), resulting in increased levels of dopamine in the synaptic cleft. This leads to increased stimulation of the central nervous system, resulting in the characteristic psychostimulant effects of the drug.
Biochemical and Physiological Effects:
The biochemical and physiological effects of HDMP-28 are similar to those of other cathinone derivatives. The drug has been found to increase heart rate, blood pressure, and body temperature. It also leads to increased dopamine release, resulting in feelings of euphoria and increased motivation.

Advantages and Limitations for Lab Experiments

HDMP-28 has several advantages for lab experiments, including its high potency and selectivity for DAT inhibition. However, it also has several limitations, including its short half-life and potential for neurotoxicity.

Future Directions

There are several future directions for research on HDMP-28. These include investigating the potential therapeutic applications of the drug for various neurological disorders, exploring its effects on other neurotransmitter systems, and studying the long-term effects of HDMP-28 use on the central nervous system.
In conclusion, HDMP-28 is a synthetic stimulant drug that has gained popularity among the research community due to its potential application in scientific research. Its mechanism of action involves the inhibition of the dopamine transporter, resulting in increased levels of dopamine in the synaptic cleft. HDMP-28 has several advantages for lab experiments, including its high potency and selectivity for DAT inhibition, but also has several limitations, including its short half-life and potential for neurotoxicity. There are several future directions for research on HDMP-28, including investigating its potential therapeutic applications and studying its long-term effects on the central nervous system.

Synthesis Methods

The synthesis method of HDMP-28 involves the reaction of cyclohexylamine with 2,4-dimethylbenzaldehyde, followed by reduction with sodium borohydride to yield the final product. The purity of the product can be enhanced by recrystallization using ethanol.

Scientific Research Applications

HDMP-28 has been used in various scientific research studies to investigate its potential as a psychostimulant drug. It has been found to exhibit similar effects to other cathinone derivatives, such as increased locomotor activity, hyperthermia, and increased dopamine release. HDMP-28 has also been used to study the effects of cathinone derivatives on the central nervous system and their potential as therapeutic agents for various neurological disorders.

properties

IUPAC Name

N-cyclohexyl-2-(2,4-dimethylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO/c1-12-8-9-14(13(2)10-12)11-16(18)17-15-6-4-3-5-7-15/h8-10,15H,3-7,11H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVSOMEQWUMMUIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CC(=O)NC2CCCCC2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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